(4-Bromo-2-isopropoxyphenyl)methanol
Overview
Description
“(4-Bromo-2-isopropoxyphenyl)methanol” is a chemical compound with the CAS Number: 1099693-56-7 . It has a molecular weight of 245.12 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13BrO2 . The InChI code is 1S/C10H13BrO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7,12H,6H2,1-2H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 245.12 and a molecular formula of C10H13BrO2 .Scientific Research Applications
Antibacterial Properties
- Antibacterial Compounds from Marine Algae : A study on the marine red alga Rhodomela confervoides identified bromophenols with antibacterial activity. These compounds, which include derivatives similar in structure to (4-Bromo-2-isopropoxyphenyl)methanol, were effective against several bacterial strains (Xu et al., 2003).
Synthetic Chemistry Applications
- Pyrimidine Synthesis : Research on the synthesis of 2-isopropyipyrimidine and its derivatives, which involves bromination techniques akin to those used in synthesizing this compound, was conducted. This study is significant for understanding the synthesis of complex organic compounds (Brown & Waring, 1977).
- Synthesis of Bromophenols and Phenyl Methanone : A synthesis study of (5-bromo-2-hydroxyphenyl)(phenyl)methanone provides insights into reaction mechanisms that could be applicable to the synthesis of related bromophenols, including this compound (Kuang Xin-mou, 2009).
Photochemistry and Radical Studies
- Alkyl Radicals Study : A study involving 1-Bromo-2-methoxy-1-phenylpropan-2-yl, which shares structural similarities with this compound, explored the formation of olefin cation radicals. This research provides insights into the behavior of brominated compounds under photolysis (Bales et al., 2001).
Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibition by Bromophenols : Research into the inhibition of human cytosolic carbonic anhydrase II by bromophenols, including compounds structurally related to this compound, showed that these compounds have potential as drug candidates for various conditions (Balaydın et al., 2012).
Solvent Dynamics
- Methanol in Biomembrane Studies : A study on the impact of methanol on lipid dynamics in biomembranes revealed that methanol significantly influences lipid behavior. This is relevant for understanding solvent effects in chemical reactions involving methanol, a common solvent in the synthesis of compounds like this compound (Nguyen et al., 2019).
Future Directions
Properties
IUPAC Name |
(4-bromo-2-propan-2-yloxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTNBELKJSKSRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742669 | |
Record name | {4-Bromo-2-[(propan-2-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099693-56-7 | |
Record name | {4-Bromo-2-[(propan-2-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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